molecular formula C9H8ClNO3 B2623495 methyl 4-carbamoyl-2-chlorobenzoate CAS No. 220603-20-3

methyl 4-carbamoyl-2-chlorobenzoate

Cat. No.: B2623495
CAS No.: 220603-20-3
M. Wt: 213.62
InChI Key: DYKIYKUVRSEPGB-UHFFFAOYSA-N
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Description

Methyl 4-carbamoyl-2-chlorobenzoate is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is categorized as an ester and is primarily used in research settings . This compound is known for its unique chemical structure, which includes a carbamoyl group and a chlorine atom attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-carbamoyl-2-chlorobenzoate typically involves the esterification of 4-carbamoyl-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with additional steps for purification such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-carbamoyl-2-chlorobenzoic acid and methanol.

    Reduction: The carbamoyl group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.

    Hydrolysis: The major products are 4-carbamoyl-2-chlorobenzoic acid and methanol.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 4-carbamoyl-2-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-carbamoyl-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar ester structure but with a bromine atom instead of chlorine.

    Methyl 4-iodobenzoate: Contains an iodine atom in place of chlorine.

    Methyl 4-nitrobenzoate: Features a nitro group instead of a carbamoyl group.

Uniqueness

Methyl 4-carbamoyl-2-chlorobenzoate is unique due to the presence of both a carbamoyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-carbamoyl-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKIYKUVRSEPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220603-20-3
Record name methyl 4-carbamoyl-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-cyano benzoic acid methyl ester (12.4 g, 63.4 mmol) and potassium carbonate (1.3 g, 9.4 mmol) in dimethylsulfoxide (40 mL) was treated dropwise under cooling with 30% hydrogen peroxide (7.6 mL). The mixture was allowed to warm to room temperature and stirred overnight. The solution was quenched with water and the resulting precipitate collected by filtration. The crude material was dissolved in dichloromethane and absorbed on a silica gel Merck-60 flash column. Elution with a dichloromethane-methanol gradient (from 98:2 to 90:10) provided the title compound (10 g) as a white solid, m.p. 154-156° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

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